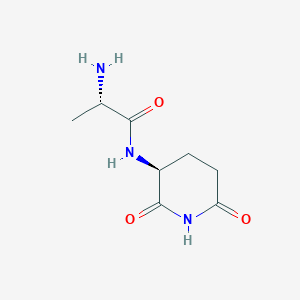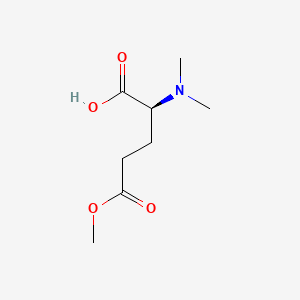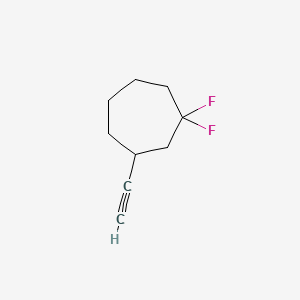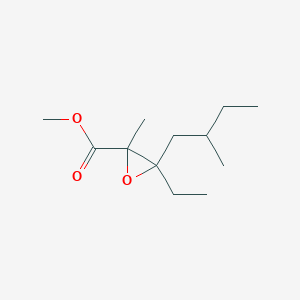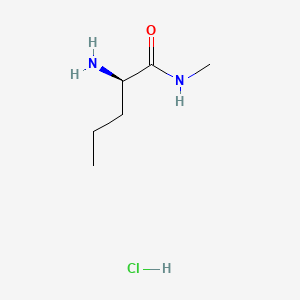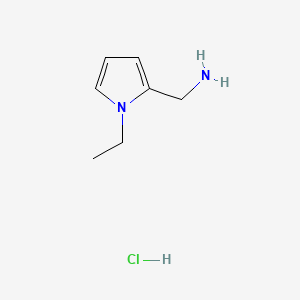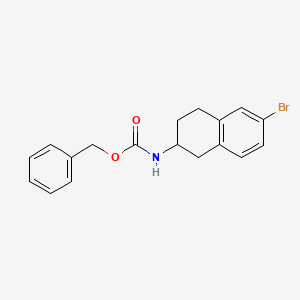
Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a brominated tetrahydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves the following steps:
Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes bromination to introduce a bromine atom at the 6-position.
Carbamate Formation: The brominated intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the carbamate group to yield the corresponding amine.
Substitution: The bromine atom in the tetrahydronaphthalene ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under appropriate conditions.
Major Products:
Oxidation: Products include benzylic alcohols or ketones.
Reduction: The primary amine derivative is formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Benzyl carbamate: Lacks the brominated tetrahydronaphthalene ring.
6-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the benzyl carbamate moiety.
Naphthalene derivatives: Various substitutions on the naphthalene ring.
Uniqueness: Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is unique due to the combination of a brominated tetrahydronaphthalene ring with a benzyl carbamate group, offering distinct chemical reactivity and potential biological activity compared to its individual components or similar compounds.
Eigenschaften
Molekularformel |
C18H18BrNO2 |
|---|---|
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C18H18BrNO2/c19-16-8-6-15-11-17(9-7-14(15)10-16)20-18(21)22-12-13-4-2-1-3-5-13/h1-6,8,10,17H,7,9,11-12H2,(H,20,21) |
InChI-Schlüssel |
XNAVHJUKEXASBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1NC(=O)OCC3=CC=CC=C3)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


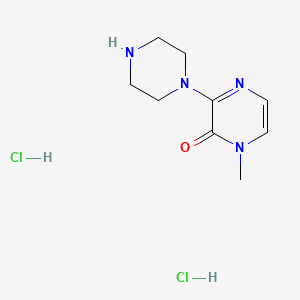
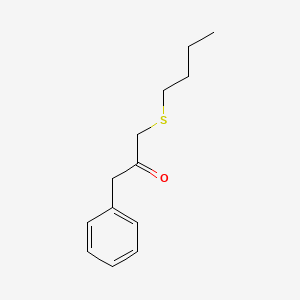
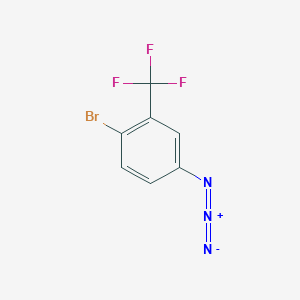
![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)
